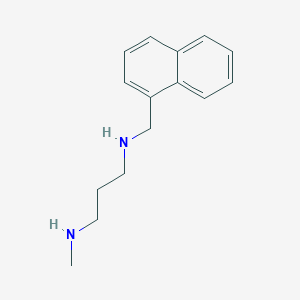
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine, commonly known as DMAP, is a widely used organic compound in scientific research. It is a tertiary amine that is commonly used as a catalyst in organic synthesis reactions. DMAP has a unique structure that makes it an effective catalyst in a wide range of reactions.
作用機序
The mechanism of action of DMAP as a catalyst is based on its ability to act as a nucleophilic catalyst. In this role, DMAP can activate the carbonyl group of an ester or amide, making it more susceptible to nucleophilic attack. DMAP can also act as a base, which can facilitate the formation of a leaving group.
Biochemical and physiological effects:
DMAP has no known biochemical or physiological effects. It is not used as a drug or therapeutic agent.
実験室実験の利点と制限
DMAP has several advantages as a catalyst in organic synthesis reactions. It is highly effective, selective, and easy to use. DMAP is also relatively inexpensive and readily available. However, DMAP has some limitations. It can be toxic and must be handled with care. In addition, DMAP can be sensitive to air and moisture, which can affect its catalytic activity.
将来の方向性
There are several future directions for research on DMAP. One area of interest is the development of new synthetic methods using DMAP as a catalyst. Another area of interest is the application of DMAP in the synthesis of complex natural products. Finally, there is interest in the development of new catalysts that are more efficient and selective than DMAP.
合成法
DMAP can be synthesized by reacting naphthalene with formaldehyde and dimethylamine. The reaction is carried out in the presence of a catalyst, such as zinc chloride or aluminum chloride. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
科学的研究の応用
DMAP is widely used as a catalyst in organic synthesis reactions. It is particularly useful in the synthesis of esters, amides, and peptides. DMAP is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In addition, DMAP is used in the analysis of biological samples, such as amino acids and nucleotides.
特性
製品名 |
N-methyl-N'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
N-methyl-N//'-(naphthalen-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,16-17H,5,10-12H2,1H3 |
InChIキー |
UEMRMBZEACOTEH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
正規SMILES |
CNCCCNCC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3-Ethyl-4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B225362.png)


![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(5-iodo-2-methoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225391.png)

![2,5-dichloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B225396.png)